Product packaging for Hexan-3-ylboronic acid(Cat. No.:CAS No. 851137-35-4)

Hexan-3-ylboronic acid

Cat. No.: B14148867
CAS No.: 851137-35-4
M. Wt: 130.00 g/mol
InChI Key: MADOAEPFTAYMEJ-UHFFFAOYSA-N
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Description

Hexan-3-ylboronic acid (CAS 851137-35-4) is an alkylboronic acid with the molecular formula C 6 H 15 BO 2 and a molecular weight of 129.99 . This compound is a valuable building block and synthetic intermediate in organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Boronic acids are widely recognized for their stability, low toxicity, and versatile reactivity, making them indispensable in modern chemical synthesis . The primary research value of this compound lies in its use in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex organic molecules, including potential pharmaceutical agents. In drug discovery, the boronic acid functional group can act as a bioisostere for carboxylic acids, potentially modifying the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . Following the approval of boronic acid-based drugs like Bortezomib, Ixazomib, and Vaborbactam, interest in these compounds for medicinal chemistry applications has grown significantly . As an alkylboronic acid, this compound serves as a crucial intermediate for researchers developing new active compounds with potential anticancer, antibacterial, or antiviral activities, as well as for creating chemical sensors and delivery systems . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15BO2 B14148867 Hexan-3-ylboronic acid CAS No. 851137-35-4

Properties

CAS No.

851137-35-4

Molecular Formula

C6H15BO2

Molecular Weight

130.00 g/mol

IUPAC Name

hexan-3-ylboronic acid

InChI

InChI=1S/C6H15BO2/c1-3-5-6(4-2)7(8)9/h6,8-9H,3-5H2,1-2H3

InChI Key

MADOAEPFTAYMEJ-UHFFFAOYSA-N

Canonical SMILES

B(C(CC)CCC)(O)O

Origin of Product

United States

Synthetic Methodologies for Hexan 3 Ylboronic Acid and Analogue Alkylboronic Acids

Classical and Established Synthetic Pathways for Alkyl C–B Bond Formation

The construction of alkyl C–B bonds has traditionally been achieved through methods like the borylation of organometallic reagents (Grignard or organolithium) or the hydroboration of alkenes. nih.gov While effective, the use of highly reactive organometallic reagents can limit functional group tolerance. organic-chemistry.org Consequently, transition-metal-catalyzed methods have become central to modern organic synthesis, offering milder conditions and broader applicability. nih.govsioc-journal.cn

Hydroboration of Unsaturated Hydrocarbons (Alkenes and Alkynes)

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, stands as one of the most direct and powerful methods for preparing organoboron compounds. thieme-connect.comrsc.org The reaction, first reported by H.C. Brown, typically proceeds via a syn-addition through a four-centered transition state. rsc.org For the synthesis of hexan-3-ylboronic acid, the hydroboration of an internal alkene like hex-2-ene or hex-3-ene would be the most direct approach. However, catalyst-free hydroboration of internal alkenes often suffers from a lack of regioselectivity. chemrxiv.org The development of catalytic systems has been crucial in overcoming these challenges. thieme-connect.comchemrxiv.org

The advent of transition-metal catalysis has revolutionized hydroboration, enabling reactions under milder conditions and providing control over regio- and stereoselectivity. sioc-journal.cn Catalysts based on rhodium, iridium, copper, and nickel are widely employed. thieme-connect.comsioc-journal.cnd-nb.info For instance, iridium catalysts prepared from [Ir(cod)Cl]₂ and ligands like dppm have shown exceptional selectivity for the borylation of terminal carbons in aliphatic alkenes. organic-chemistry.org

The hydroboration of internal alkenes, which is necessary for forming secondary alkylboronates like hexan-3-ylboronate, presents a significant challenge due to competing alkene isomerization that can lead to mixtures of products. chemrxiv.org However, specific catalyst systems have been developed to address this. sioc-journal.cnescholarship.org Copper-catalyzed systems, in particular, have shown promise for the regioselective and enantioselective hydroboration of unsymmetrical internal alkenes. escholarship.orgresearchgate.net These methods allow for the site-fixed installation of a boron group at the original position of the double bond. chemrxiv.org Iridium catalysts have also been successfully used for the distal hydroboration of aliphatic internal alkenes, showcasing high regioselectivity. thieme-connect.comresearchgate.net

A variety of transition metals have been explored for their catalytic activity in hydroboration reactions, as summarized in the table below.

Catalyst SystemSubstrate TypeKey Features
Rhodium(I)/JOSIPHOSStyrene DerivativesHigh selectivity for the branched isomer. rsc.org
Iridium/dppbInternal AlkenesHigh selectivity for the linear isomer. rsc.org
Copper/Bisphosphine LigandsUnsymmetrical Internal AlkenesProvides access to enantioenriched secondary boronates. escholarship.org
Nickel/Pincer ComplexVinylarenesCatalyzes Markovnikov-selective hydroboration. acs.org
Iron/BIAN ComplexesAlkenes and AlkynesAffords linear alkyl boronic esters. researchgate.net

In response to sustainability concerns, metal-free catalytic hydroboration has gained significant traction. digitellinc.com These systems avoid the cost and potential toxicity associated with transition metals. A variety of main-group elements and organic molecules have been investigated as catalysts. For example, boronic acids themselves can act as pre-catalysts, reacting with pinacolborane (H-Bpin) to generate diborane (B8814927) (B₂H₆), which is a highly active hydroborating agent. digitellinc.com Other approaches utilize frustrated Lewis pairs or highly electrophilic boranes like C₆F₅BH₂·SMe₂ to catalyze the hydroboration of both terminal and internal olefins with high regioselectivity. chemrxiv.orgrsc.org

Mechanistic studies suggest that these metal-free reactions can proceed through different pathways. Some involve the direct addition of the catalyst to the alkene followed by a transborylation step, while others may involve radical species or the in situ generation of highly reactive borylating agents. chemrxiv.orgrsc.org These methods have demonstrated broad substrate scope and good tolerance for various functional groups. digitellinc.comrsc.org

Transition Metal-Catalyzed Hydroboration Approaches

Miyaura Borylation of Alkyl Halides and Pseudohalides

The Miyaura borylation is a cross-coupling reaction that synthesizes boronate esters from halides or pseudohalides using a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method is particularly valuable for synthesizing organoboronates that are not readily accessible through other means, like hydroboration or borylation of organometallics. organic-chemistry.org The synthesis of this compound pinacol (B44631) ester could be envisioned via the borylation of 3-bromohexane (B146008) or 3-iodohexane.

The reaction typically employs a palladium catalyst and a base. organic-chemistry.org The choice of base is critical to the reaction's success, with bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often used to avoid competing side reactions. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide array of functional groups. nih.govorganic-chemistry.org

Palladium catalysis is the cornerstone of the Miyaura borylation reaction. organic-chemistry.orgresearchgate.net The catalytic cycle is generally understood to involve the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the alkylboronate ester and regenerate the Pd(0) catalyst. organic-chemistry.org The use of trialkylphosphine ligands is often effective for the borylation of primary alkyl halides, as these ligands facilitate the oxidative addition step. nih.gov

While initially developed for aryl and vinyl halides, the method has been extended to alkyl halides. organic-chemistry.orgorganic-chemistry.org Mild palladium-catalyzed processes have been developed for the borylation of primary alkyl bromides, iodides, and even tosylates, showing excellent functional group tolerance and selectivity. nih.govorganic-chemistry.org For example, primary bromides can be selectively borylated in the presence of secondary bromides. nih.gov

Catalyst/LigandSubstrateBaseKey Feature
Pd(OAc)₂ / TrialkylphosphinePrimary Alkyl BromidesK₃PO₄High tolerance for reactive functional groups. nih.gov
PdCl₂(dppf)Aryl HalidesKOAcStandard conditions for aryl borylation. organic-chemistry.org
Pd(OAc)₂ / SPhosAryl ChloridesK₃PO₄·H₂OEffective for challenging aryl chlorides. mdpi.com
Pd(OAc)₂ / Phosphatrioxa-adamantaneAryl Bromides/ChloridesLipophilic carboxylate basesMild conditions (25–70 °C) and high yields. researchgate.net

The scope of Miyaura borylation has expanded significantly to include a wide range of C(sp³)-halides. organic-chemistry.org While primary alkyl halides are now routinely coupled, the borylation of secondary and tertiary alkyl halides is more challenging. mit.edunih.gov β-hydride elimination is a common side reaction that can compete with the desired cross-coupling, particularly for secondary alkyl substrates. mdpi.com

Despite these challenges, significant progress has been made. Nickel-catalyzed systems, for instance, have proven effective for the Miyaura-type borylation of unactivated primary, secondary, and even tertiary alkyl halides. mit.edu A catalyst formed from NiBr₂·diglyme and a pybox ligand can achieve the borylation of a tertiary alkyl bromide at temperatures as low as -10 °C. mit.edu This method is highly regiospecific and avoids issues that can arise with traditional hydroboration approaches. mit.edu Similarly, copper-catalyzed systems have been developed for the borylation of primary and secondary alkyl halides at room temperature. organic-chemistry.orgoup.com Zinc-based catalysts have also been reported for the borylation of primary, secondary, and tertiary alkyl halides under mild conditions. nih.gov

However, limitations still exist. The cross-coupling of sterically hindered secondary alkylboronic acids can be difficult, and β-hydride elimination remains a concern. mdpi.com Furthermore, while methods for unactivated alkyl chlorides have been developed, they are generally more challenging substrates than the corresponding bromides and iodides. nih.gov The stereochemical outcome of reactions involving chiral alkylboronates is also a critical consideration, with the stereofidelity often dependent on the specific catalyst, ligand, and reaction conditions used.

Palladium-Catalyzed Miyaura Borylation

Transmetallation Strategies from Organometallic Reagents

Transmetallation, the transfer of an organic group from one metal to another, is a fundamental strategy for the synthesis of organoboron compounds. This section details the use of common organometallic reagents in the preparation of alkylboronic acids.

Organolithium and Grignard Reagent Mediated Borylation

One of the most conventional methods for synthesizing organoboronate esters involves the reaction of organolithium or Grignard reagents with boron electrophiles, such as trialkyl borates. rsc.orglibretexts.orgacs.org These reactions are driven by the high nucleophilicity of the carbanionic carbon in the organometallic reagent, which readily attacks the electrophilic boron atom. libretexts.org

The general approach involves the initial formation of the organometallic reagent from an alkyl halide. For instance, an alkyl lithium reagent is formed by reacting an alkyl halide with lithium metal, while a Grignard reagent is prepared by reacting an alkyl halide with magnesium metal. libretexts.orgmasterorganicchemistry.com The reactivity of the halide in these formations increases in the order of Cl < Br < I. libretexts.org

Once formed, the organolithium or Grignard reagent is reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. thieme-connect.comorgsyn.org Subsequent hydrolysis of the boronic ester yields the desired alkylboronic acid. A notable example is the preparation of 3-pyridylboronic acid, where 3-bromopyridine (B30812) is treated with n-butyllithium followed by triisopropyl borate. orgsyn.org

However, a significant limitation of these methods is the low functional group compatibility of the highly basic and nucleophilic organolithium and Grignard reagents. rsc.orglibretexts.org These reagents will react with acidic protons present in functional groups like alcohols, amides, and carboxylic acids, limiting the complexity of substrates that can be used. libretexts.org

Reagent TypeGeneral ReactionKey FeaturesLimitations
OrganolithiumR-X + 2Li → R-Li; R-Li + B(OR')₃ → R-B(OR')₂Utilizes readily available alkyl halides.Low functional group tolerance due to high basicity.
GrignardR-X + Mg → R-MgX; R-MgX + B(OR')₃ → R-B(OR')₂Discovered by Victor Grignard.Also exhibits low functional group compatibility.
Silicon/Boron and Tin/Boron Transmetalation in Alkylboronic Acid Synthesis

To overcome the limitations of organolithium and Grignard reagents, alternative transmetallation strategies involving less reactive organometallic species have been developed.

Silicon/Boron Transmetallation: A transition-metal-free method for the borylation of organohalides using a silylborane reagent, such as PhMe₂Si–B(pin), has been reported. rsc.org This base-mediated borylation with silylborane (BBS) proceeds in the absence of a transition-metal catalyst and demonstrates good functional group compatibility and tolerance for sterically hindered substrates. rsc.org The reaction involves a formal nucleophilic boryl substitution on the halide electrophile. rsc.org

Tin/Boron Transmetalation: The transmetallation from organotin compounds to boron represents another pathway for the synthesis of boronic acid derivatives. researchgate.net This method is particularly useful for preparing borinic acids (R₂B(OH)). researchgate.net While detailed examples for simple alkylboronic acids are less common, the principle of transferring an organic group from tin to boron is an established strategy in organoboron chemistry. researchgate.netacs.org

Conjugate Addition Reactions Leading to Alkylboronates

Conjugate addition of boron-containing nucleophiles to α,β-unsaturated compounds is a powerful method for the synthesis of β-functionalized alkylboronates.

Copper-catalyzed conjugate addition of diborylmethane to α,β-unsaturated diesters allows for the incorporation of a CH₂Bpin moiety at the β-position. researchgate.net This reaction can be rendered enantioselective through the use of chiral N-heterocyclic carbene (NHC)–copper catalysts. researchgate.net The method is effective for diesters with both aryl and alkyl substituents at the β-position. researchgate.net

Furthermore, the transition-metal-free conjugate addition of boronic acids to electron-deficient alkenes has also been developed. rsc.org These reactions can be promoted by reagents like BF₃ or cyanuric fluoride, which increase the electrophilicity of the boron atom, facilitating the conjugate addition through a cyclic transition state. rsc.org

Reaction TypeKey FeaturesCatalyst/PromoterSubstrates
Copper-Catalyzed Conjugate AdditionEnantioselective synthesis of β-alkylboronates.Chiral NHC-Copper catalyst.α,β-unsaturated diesters. researchgate.net
Transition-Metal-Free Conjugate AdditionAvoids transition metal catalysts.BF₃, Cyanuric Fluoride.α,β-unsaturated ketones. rsc.org

Advanced and Emerging Synthetic Techniques for Alkylboronic Acids

Recent advancements in synthetic chemistry have led to the development of novel and more versatile methods for the preparation of alkylboronic acids, often from readily available starting materials like carboxylic acids.

Decarboxylative Borylation from Redox-Active Esters

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for converting ubiquitous carboxylic acids into valuable boronic acids. nih.govhep.com.cn This approach utilizes redox-active esters (RAEs), such as N-hydroxyphthalimide (NHPI) esters, as surrogates for alkyl halides. nih.gov

Nickel-Catalyzed Decarboxylative Cross-Coupling

A significant breakthrough in this area is the nickel-catalyzed decarboxylative borylation of RAEs. nih.gov This method allows for the conversion of a wide range of primary, secondary, and tertiary alkyl carboxylic acids into their corresponding boronate esters using an inexpensive nickel catalyst and a common boron source, bis(pinacolato)diboron (B₂pin₂). nih.gov

The reaction exhibits broad scope and excellent functional group compatibility, tolerating functionalities such as alkyl and aryl halides, amides, alcohols, ketones, and olefins. nih.gov This method's practicality and scalability make it a highly attractive route for accessing complex boronic acids that were previously difficult to prepare. nih.govresearchgate.net The general mechanism is believed to involve the oxidative addition of a Ni(0) species to the redox-active ester, followed by decarboxylation to form an alkyl-nickel intermediate, which then undergoes transmetallation with the diboron reagent and reductive elimination to afford the alkylboronate ester. acs.orgnih.gov

Catalyst SystemBoron SourceKey AdvantagesStarting Materials
NiCl₂·6H₂O / LigandB₂pin₂Inexpensive catalyst, broad scope, high functional group tolerance, scalable. nih.govresearchgate.netRedox-active esters of carboxylic acids. nih.gov
Mechanistic Considerations in Alkyl Decarboxylative Borylation

Decarboxylative borylation has emerged as a powerful method for the synthesis of alkylboronic esters from readily available carboxylic acids. This transformation typically proceeds through a radical-mediated pathway. The reaction is often initiated by the formation of a redox-active ester from the parent carboxylic acid. rhhz.netresearchgate.netorganic-chemistry.org

The core of the mechanism involves a single-electron transfer (SET) event, which can be induced photochemically or electrochemically, to the redox-active ester. rhhz.netpnas.org This SET process generates a radical anion, which then undergoes rapid decarboxylation to produce an alkyl radical. rhhz.netresearchgate.net This key alkyl radical intermediate is then trapped by a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂) or bis(pinacolato)diboron (B₂pin₂), to form the desired alkylboronic ester. rhhz.netprinceton.edu

Several activation modes can be employed to facilitate the initial SET event, including:

Single-Electron Transfer (SET) Oxidation: Direct oxidation of the carboxylate. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): In metal-catalyzed systems, photoexcitation of a metal-carboxylate complex can induce an intramolecular electron transfer from the carboxylate to the metal center, triggering decarboxylation. researchgate.netprinceton.edu

Single-Electron Transfer (SET) Reduction: Reduction of a redox-active derivative of the carboxylic acid. pnas.orgresearchgate.net

Control experiments, such as radical trapping with agents like TEMPO and the use of radical clock substrates, have provided strong evidence for the involvement of alkyl radical intermediates in these transformations. rhhz.net

A proposed mechanism for an electrochemically promoted decarboxylative borylation is outlined below:

The alkyl N-hydroxyphthalimide ester is reduced at the cathode to form a radical anion.

This radical anion undergoes decarboxylation to yield the corresponding alkyl radical.

The alkyl radical reacts with a diboron reagent.

The resulting intermediate undergoes further transformation to produce the final alkyl boronic ester product after workup with pinacol. rhhz.net

Transition Metal-Free Approaches to Alkyl Pinacol Boronates

While transition metal-catalyzed methods are prevalent, the development of transition metal-free approaches for the synthesis of alkyl pinacol boronates has gained significant traction. rsc.orgrsc.org These methods offer advantages such as avoiding toxic and expensive metal catalysts.

Lewis acids and bases play a crucial role in activating substrates and reagents for C–B bond formation. rsc.orgwikipedia.org In the context of organoboron chemistry, Lewis bases can coordinate to the boron center of boronic esters, forming a more reactive tetracoordinate 'ate' complex. chinesechemsoc.orgnih.gov This activation strategy is fundamental to several synthetic transformations.

For instance, the formation of a dative bond between a Lewis acid and a Lewis base can activate both species for subsequent reactions. rsc.org In some cases, "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a stable adduct, can be employed for the activation of small molecules and C-H borylation reactions. rsc.orgoaepublish.com The interaction between the Lewis acid and base can range from the formation of a classical adduct to a single-electron transfer (SET) event, generating radical ions that can initiate further reactions. rsc.org

Visible-light photoredox catalysis has become a powerful tool for the synthesis of alkylboronates under mild conditions. rsc.orgchinesechemsoc.org This approach often utilizes a photocatalyst that, upon excitation with light, can engage in single-electron transfer processes with substrates to generate radical intermediates. nih.govnih.gov

In a typical photoredox cycle for alkylboronate synthesis from alkylboronic acids, a photocatalyst is first excited by visible light. rsc.org The excited photocatalyst can then oxidize an activated form of the alkylboronic acid, often an 'ate' complex formed with a base like K₃PO₄, to generate an alkyl radical. rsc.orgsemanticscholar.org This alkyl radical can then participate in various C-C bond-forming reactions. rsc.orgresearchgate.net The use of a Lewis base is often crucial as it can form a redox-active complex with the boronic acid or its ester, lowering its oxidation potential and making it amenable to oxidation by the excited photocatalyst. nih.govrsc.org

The scope of this methodology is broad, allowing for the use of various alkylboronic acids and radical acceptors to construct diverse molecular architectures. rsc.orgsemanticscholar.org

The 1,2-metallate rearrangement of boron 'ate' complexes is a fundamental and stereospecific process for the formation of C-C and C-heteroatom bonds. rsc.orgbristol.ac.ukresearchgate.net This reaction involves the formation of a tetracoordinate boronate complex (an 'ate' complex) by the addition of a nucleophile to a tri-coordinate boronic ester. chemrxiv.org If one of the substituents on the boron atom has a leaving group on the atom attached to boron, a 1,2-migration of another group on the boron occurs with the concurrent loss of the leaving group. chemrxiv.org

This rearrangement proceeds with a defined stereochemistry, requiring an anti-periplanar arrangement between the migrating group's bond to boron and the bond of the leaving group to boron. chemrxiv.orgbristol.ac.uk This stereospecificity makes it a highly valuable tool for asymmetric synthesis. bristol.ac.ukresearchgate.net

A novel application of this rearrangement involves triggering it with a radical addition. For example, the addition of an electron-deficient alkyl radical to a vinyl boronate can be followed by an electron transfer to initiate the 1,2-metallate rearrangement, leading to the formation of two new C-C bonds. acs.org

Photoredox Catalysis for Alkylboronate Synthesis

Derivatization of Boronate Esters to Free Boronic Acids

While boronic esters are often used as stable and easily handled surrogates, the corresponding free boronic acids are frequently the desired final products or are required for specific applications. researchgate.netnih.gov Therefore, the efficient deprotection of boronate esters is a critical step.

Pinacol boronate esters are widely used due to their stability. researchgate.net However, their deprotection to the free boronic acid can sometimes be challenging. nih.gov Simple hydrolysis is often reversible, which can lead to incomplete conversion and difficulties in isolating the pure boronic acid. researchgate.net

A common and effective two-step procedure for the deprotection of alkylpinacolyl boronate esters involves:

Transesterification: The pinacol boronate ester is first reacted with diethanolamine (B148213) (DEA) to form a more easily hydrolyzable sp³-hybridized boron-DEA adduct. nih.govacs.org

Hydrolysis: The resulting DEA boronate is then subjected to acidic hydrolysis to yield the free alkylboronic acid. nih.govacs.org

This method has been shown to be tolerant of various functional groups and generally provides the desired boronic acids in good yields. nih.govacs.org Other methods for deprotection include oxidative cleavage with sodium periodate (B1199274) and transborylation with boron trichloride. nih.gov

Development of Mild Deprotection Protocols

The synthesis of alkylboronic acids often necessitates the use of protecting groups for the boronic acid moiety to ensure stability and compatibility with various reaction conditions. The subsequent removal of these protecting groups under mild conditions is crucial to preserve the integrity of the target molecule, particularly for complex structures or those with sensitive functional groups. Pinacol esters are common protecting groups for boronic acids, but their cleavage can be challenging. nih.gov Research has focused on developing gentle deprotection protocols that avoid harsh acidic or oxidative conditions. acs.org

One of the most effective mild deprotection methods for alkylpinacolyl boronate esters involves a two-step transesterification/hydrolysis procedure using diethanolamine (DEA). nih.govacs.orgacs.orgnih.gov This process first converts the pinacolyl boronate ester into a more stable sp³-hybridized boron-DEA adduct, which is typically a crystalline solid that can be easily isolated by filtration. nih.govacs.org Subsequent hydrolysis of this intermediate under mild acidic conditions furnishes the desired alkylboronic acid in good to excellent yields. nih.govacs.orgresearchgate.net This method has been shown to be compatible with a variety of functional groups, including esters, amides, ketones, and nitriles. acs.org

A study on the deprotection of various alkylpinacolyl boronate esters using diethanolamine demonstrated the broad applicability of this method. The initial transesterification with DEA in ether at room temperature is typically rapid, followed by hydrolysis with dilute aqueous acid. acs.org The results for a selection of substrates are summarized in the table below.

Table 1: Deprotection of Alkylpinacolyl Boronate Esters via Diethanolamine Adducts acs.org

Entry Substrate (Pinacolyl Boronate Ester) Product (Boronic Acid) Yield (%)
1 Phenylboronic acid pinacol ester Phenylboronic acid 99
2 2-Phenylethylboronic acid pinacol ester 2-Phenylethylboronic acid 85
3 3-Phenylpropylboronic acid pinacol ester 3-Phenylpropylboronic acid 92
4 4-Phenylbutylboronic acid pinacol ester 4-Phenylbutylboronic acid 75
5 Benzyl (B1604629) 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate 3-Boronopropanoic acid benzyl ester 60
6 N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide N-Benzyl-3-boronopropanamide 88
7 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one 3-Boronobutan-2-one 70

Note: The yields are for the isolated boronic acid after the two-step procedure.

Another mild approach involves the use of N-methyliminodiacetic acid (MIDA) to form stable boronate esters. nih.govsigmaaldrich.com MIDA boronates are crystalline, bench-top stable solids that are compatible with a wide range of anhydrous reaction conditions, including chromatography. nih.govsigmaaldrich.com The deprotection of MIDA boronates is readily achieved under mild aqueous basic conditions, for instance, using 1 M NaOH or even sodium bicarbonate at room temperature, to liberate the free boronic acid. nih.govsigmaaldrich.com This strategy allows for the controlled and sequential use of boronic acid functionalities in multi-step syntheses.

Solid-phase deprotection methods have also been explored. One such technique employs a polystyrene-boronic acid resin to deprotect pinacolyl organoboronate esters via transesterification. acs.orgunimelb.edu.au The desired boronic acid is obtained in solution after filtration to remove the resin. unimelb.edu.au While effective, this method can be time-consuming and may require acidic conditions. nih.govacs.org

The "phase-switching" protocol, developed by Hall and co-workers, offers another mild and efficient method for boronic ester cleavage, particularly useful in carbohydrate chemistry. nih.govresearchgate.netresearchgate.net This technique utilizes the reversible complexation of boronic acids with diols, such as sorbitol, in an aqueous basic phase to extract them from an organic phase, effectively achieving deprotection and purification in one step. nih.govresearchgate.net The mildness of this protocol makes it tolerant of various sensitive functional groups like esters, silyl (B83357) ethers, and ketals. acs.orgnih.gov

Enantioselective Synthesis of Chiral Alkylboronic Acids (General for organoboron compounds)

The development of catalytic asymmetric methods for the synthesis of chiral alkylboronic acids has become a significant area of research, as these compounds are valuable building blocks in organic synthesis. rsc.org Transition metal catalysis has emerged as a powerful tool for constructing chiral carbon-boron bonds with high enantioselectivity. rsc.orgresearchgate.net

Rhodium-Catalyzed Synthesis: Rhodium complexes have been successfully employed in the enantioselective 1,4-addition of boronic acids to electron-deficient alkenes. rsc.org For example, rhodium catalysts paired with chiral diene ligands can facilitate the conjugate addition of arylboronic acids to α,β-unsaturated ketones, generating chiral products in high yields and enantioselectivities. rsc.orgacs.orgacs.org While much of the initial work focused on arylboronic acids, these methods lay the groundwork for the enantioselective synthesis of alkylboronic acids.

Nickel-Catalyzed Synthesis: Nickel catalysis offers a versatile platform for the enantioselective synthesis of chiral alkylboronic esters. nus.edu.sgnih.gov One notable strategy involves the nickel-hydride catalyzed coupling of non-activated alkyl iodides with alkenyl boronic acid pinacol esters (Bpins). nih.gov This method allows for the construction of a diverse range of chiral secondary alkylboronic esters under mild conditions with high functional group tolerance. nih.gov For instance, the coupling of trans-1-hexenylboronic acid pinacol ester with 3-phenylpropyl iodide, catalyzed by a chiral nickel complex, produces the corresponding chiral alkylboronate with high enantiomeric excess (e.e.). nih.gov

Another nickel-catalyzed approach is the hydroboration of vinylarenes using a chiral nickel complex, bis(pinacolato)diboron (B₂pin₂), and a hydride source like methanol. organic-chemistry.org This method provides access to chiral benzylic boronate esters with good yields and high enantioselectivity. organic-chemistry.org

Table 2: Nickel-Catalyzed Enantioselective Synthesis of Chiral Alkylboronates nih.gov

Entry Alkene (Alkenyl Bpin) Alkyl Iodide Product Yield (%) e.e. (%)
1 trans-1-Hexenylboronic acid pinacol ester 3-Phenylpropyl iodide (S)-4,4,5,5-Tetramethyl-2-(1-phenylnonan-4-yl)-1,3,2-dioxaborolane 85 92
2 trans-1-Butenylboronic acid pinacol ester 3-Phenylpropyl iodide (S)-4,4,5,5-Tetramethyl-2-(1-phenylheptan-4-yl)-1,3,2-dioxaborolane 78 91

Note: Reactions are catalyzed by a chiral Nickel-hydride complex.

Copper-Catalyzed Synthesis: Copper-catalyzed asymmetric hydroboration of alkenes has gained significant attention due to the low cost of the catalyst and the mild reaction conditions. researchgate.net Chiral copper(I) complexes have been used for the enantioselective desymmetrization of meso-cyclobutenes to prepare chiral cyclobutylboronates with high diastereoselectivity and enantioselectivity. researchgate.net Furthermore, copper catalysis has been instrumental in the enantioselective synthesis of α-aminoboronic acid derivatives through the kinetic resolution of racemic α-chloroboronate esters. nih.govresearchgate.net These methods highlight the potential of copper catalysis for creating stereogenic centers adjacent to a boron atom.

Cobalt-Catalyzed Synthesis: Cobalt catalysts have emerged as an effective, earth-abundant alternative for enantioselective hydroboration reactions. rsc.orgresearchgate.net Chiral cobalt complexes can catalyze the highly regio- and enantioselective hydroboration of various alkenes, including α-alkyl and α-aryl acrylates, to produce β-borylated propionates. nih.gov These reactions proceed under mild conditions and provide valuable chiral synthons. nih.gov Cobalt catalysts have also been successfully applied to the asymmetric hydroboration of fluoroalkyl-substituted terminal alkenes, yielding chiral alkylboronates with fluoroalkylated tertiary stereogenic centers in high yields and enantioselectivities. acs.org

Table 3: Cobalt-Catalyzed Enantioselective Hydroboration of Alkenes acs.org | Entry | Alkene | Product (Chiral Alkylboronate) | Yield (%) | e.e. (%) | |---|---|---|---|---|---| | 1 | 3,3,3-Trifluoroprop-1-ene | (R)-4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropan-2-yl)-1,3,2-dioxaborolane | 85 | 92 | | 2 | 1-(Trifluoromethyl)styrene | (R)-4,4,5,5-Tetramethyl-2-(1-phenyl-2,2,2-trifluoroethyl)-1,3,2-dioxaborolane | 91 | 96 | | 3 | 1,1-Difluoro-2-phenylethene | (R)-2-(2,2-Difluoro-1-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 | 88 |

Note: Reactions are catalyzed by a chiral Cobalt complex with a bisphosphine ligand.

Reactivity and Transformational Chemistry of Hexan 3 Ylboronic Acid

Carbon-Carbon Bond Forming Reactions

Hexan-3-ylboronic acid serves as a key reagent in several powerful carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions and multicomponent reactions.

Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comfishersci.es While traditionally applied to aryl and vinyl boronic acids, recent advancements have expanded its scope to include alkyl boronic acids like this compound. researchgate.net This reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents. fishersci.es

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of a palladium(0) catalyst to the organic halide (R²-X), forming a palladium(II) intermediate. libretexts.orgyonedalabs.com This step is often rate-determining.

Transmetalation: The organic group from the boronic acid (in this case, the hexan-3-yl group) is transferred to the palladium(II) complex. libretexts.orgrsc.org This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. scirp.orgrsc.org The exact mechanism of transmetalation, whether it proceeds via a "boronate pathway" or an "oxo-palladium pathway," has been a subject of detailed study. rsc.org

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

This cycle efficiently generates a new carbon-carbon single bond.

The use of alkyl boronic acids, particularly secondary alkyl boronic acids like this compound, in Suzuki-Miyaura coupling presents unique challenges compared to their aryl and vinyl counterparts. These challenges include:

Slower Transmetalation: Alkyl groups are generally less nucleophilic than aryl or vinyl groups, leading to a slower transmetalation step. researchgate.net

β-Hydride Elimination: A significant competing side reaction is β-hydride elimination from the alkyl group on the palladium intermediate, which leads to the formation of alkenes and undesired byproducts. researchgate.net

Protodeboronation: Alkyl boronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source, reducing the amount of boronic acid available for the coupling reaction. researchgate.netrsc.org

To overcome these challenges, several strategies have been developed:

Use of Stronger Bases: Employing stronger bases can facilitate the formation of the more reactive tetravalent boronate species, thereby accelerating the transmetalation step. organic-chemistry.org

Specialized Ligands: The development of bulky and electron-rich phosphine (B1218219) ligands has been crucial in promoting the desired reductive elimination over β-hydride elimination. numberanalytics.commdpi.com

Alternative Catalysts: Nickel-based catalysts have shown promise for coupling unactivated alkyl halides, which can be challenging substrates for palladium catalysts. numberanalytics.com

Slow-Release Strategies: The use of reagents like MIDA boronates allows for the slow, controlled release of the reactive boronic acid into the reaction mixture, minimizing side reactions such as protodeboronation. rsc.org

The choice of catalyst and ligand is paramount for the success of Suzuki-Miyaura couplings involving alkyl boronic acids. The ligand plays a critical role in modulating the electronic and steric environment of the palladium center, which in turn influences the rates of the individual steps in the catalytic cycle.

Bulky and Electron-Rich Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and Buchwald's dialkylbiaryl phosphines have proven highly effective. libretexts.orgmdpi.comacs.org Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands that can enhance catalyst stability and activity. numberanalytics.com

Diamine Ligands for Nickel Catalysis: In nickel-catalyzed couplings of unactivated secondary alkyl halides, diamine ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine have been shown to be particularly effective. organic-chemistry.org

The rational design of ligands continues to be a major focus of research to expand the scope and efficiency of alkyl Suzuki-Miyaura couplings.

Modern catalyst systems have significantly broadened the substrate scope for alkyl Suzuki-Miyaura couplings. A wide range of functional groups are now tolerated, making this reaction a versatile tool in the synthesis of complex molecules.

Electrophiles: The reaction is compatible with a variety of organic halides (I, Br, Cl) and triflates. yonedalabs.comnumberanalytics.com While iodides and bromides are more reactive, advancements in catalyst systems have enabled the efficient coupling of less reactive chlorides. libretexts.org

Nucleophiles: A broad array of primary and secondary alkyl boronic acids and their derivatives can be used. researchgate.net

Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a wide range of functional groups, including esters, amides, ketones, and ethers. organic-chemistry.orgnumberanalytics.com However, acidic protons, such as those in alcohols and unprotected amines, can interfere with the reaction and may require protection. numberanalytics.comnih.gov The presence of certain functional groups like nitro and cyano groups may also interfere with the reaction. numberanalytics.com

The table below summarizes the compatibility of various functional groups in Suzuki-Miyaura couplings.

Functional GroupCompatibility
AldehydeGenerally tolerated numberanalytics.com
KetoneGenerally tolerated numberanalytics.com
EsterTolerated organic-chemistry.org
AmideTolerated
EtherTolerated organic-chemistry.org
CarbamateTolerated organic-chemistry.org
NitroMay interfere with the reaction numberanalytics.com
CyanoMay interfere with the reaction numberanalytics.com
HydroxylCan be problematic if not protected numberanalytics.com
AminoCan be problematic if not protected numberanalytics.com
Influence of Catalyst Design and Ligand Effects on Alkyl Coupling Efficiency

Petasis Reaction: Mechanistic Insights into Boronate Alkyl Migration

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While traditionally employing aryl and alkenyl boronic acids, recent developments have aimed to incorporate alkyl boronic acids. chemrxiv.org

The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the reaction of the amine and the aldehyde. The boronic acid then reacts with the hydroxyl group of the intermediate adduct, forming a boronate complex. The key step is the intramolecular migration of the alkyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is generally irreversible, which is a significant advantage over the classical Mannich reaction. organic-chemistry.org

However, the migration of an unactivated alkyl group in a traditional 2e⁻ mechanism is challenging. chemrxiv.orgnih.gov Recent studies have explored a radical-based pathway to achieve the Petasis reaction with alkyl boronates. This involves the formation of an electron donor-acceptor (EDA) complex and subsequent radical-radical coupling. chemrxiv.org This innovative approach has the potential to significantly expand the scope of the Petasis reaction to include a wider range of C(sp³)-rich amines.

Conjugate Addition Reactions Involving Alkyl Boronic Acids

Alkylboronic acids, including this compound, can act as nucleophiles in conjugate addition reactions to electron-deficient alkenes. scispace.com These reactions are frequently catalyzed by transition metals like palladium or rhodium. scispace.comnih.gov For instance, the addition of boronic acids to α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon bond formation. nih.gov While arylboronic acids have been extensively studied in this context, alkylboronic acids also participate, albeit sometimes with lower reactivity. scispace.com The reaction conditions, including the choice of metal catalyst and ligands, are crucial for achieving high yields and stereoselectivity. nih.gov

The scope of these reactions is broad, encompassing various α,β-unsaturated systems such as enones, acrylic acids, and their derivatives. scispace.comnih.gov The use of water as a co-solvent can sometimes be beneficial, particularly in asymmetric variations of the reaction. scispace.com

Reductive Couplings with N-Tosylhydrazones

A significant application of alkylboronic acids is their metal-free reductive coupling with N-tosylhydrazones. acs.orgorganic-chemistry.org This reaction provides a direct route to couple a carbonyl-derived carbon with the alkyl group of the boronic acid. organic-chemistry.orguniovi.es The process is typically promoted by a base, such as potassium carbonate, and proceeds under thermal conditions. organic-chemistry.orguniovi.es

The reaction is highly versatile, tolerating a wide array of functional groups on both the N-tosylhydrazone and the boronic acid, including esters, nitriles, and even unprotected amines. organic-chemistry.orguniovi.es This functional group tolerance obviates the need for protecting groups in many cases. uniovi.es The reaction can also be performed as a one-pot procedure starting directly from the corresponding carbonyl compound. organic-chemistry.orguniovi.es

Reactant 1Reactant 2Product TypeKey Features
Alkyl Boronic AcidN-TosylhydrazoneAlkylated ProductMetal-free, broad functional group tolerance. organic-chemistry.orguniovi.es
Alkenyl Boronic AcidCyclic N-TosylhydrazoneAlkenylated Cyclic CompoundStereoselective, forms equatorial substituted products. uniovi.es
Alkyl Boronic Acidα,β-Unsaturated N-TosylhydrazoneAllylic Boronic AcidPhotochemically promoted. researchgate.net

The reductive coupling of N-tosylhydrazones with boronic acids can exhibit high stereoselectivity, particularly in the alkenylation of substituted cyclic ketones. uniovi.es For example, the reaction of N-tosylhydrazones derived from substituted cyclohexanones with alkenylboronic acids yields products with both substituents in the equatorial position with high diastereoselectivity. uniovi.esthieme-connect.com This stereocontrol is significant as it allows for the modification of chiral ketones without epimerization of existing stereocenters. uniovi.esthieme-connect.com These stereoselective transformations are noteworthy as they occur in the absence of a metal catalyst. uniovi.esuniovi.es

The mechanism of the metal-free reductive coupling is believed to involve the initial base-promoted thermal decomposition of the N-tosylhydrazone to form a diazo compound. uniovi.esuniovi.es This diazo species then reacts with the boronic acid to form a zwitterionic boronate intermediate. uniovi.esuniovi.es A subsequent 1,2-migration of the alkyl group from the boron to the carbon atom, with concurrent expulsion of nitrogen gas, generates a new boronic acid intermediate. uniovi.esuniovi.es Finally, protodeboronation of this intermediate under the reaction conditions affords the final cross-coupled product. uniovi.esuniovi.es Computational studies have supported this proposed mechanism and have been used to rationalize the observed stereoselectivity. uniovi.esuniovi.es

Stereoselective Alkylation and Alkenylation

Nucleophilic Boryl Addition Reactions

While boronic acids typically act as electrophiles, the boryl group can also exhibit nucleophilic character under certain conditions, leading to what are known as nucleophilic borylation reactions. researchgate.netrsc.org This "umpolung" or reversal of polarity allows for the formation of bonds between boron and electrophilic centers. jiaolei.group The generation of nucleophilic boryl species can be achieved through various methods, including the reaction of diboron (B99234) compounds with strong bases or the formation of boryl anions. rsc.orgjiaolei.group These nucleophilic boryl reagents can then react with a range of electrophiles, including organic halides, aldehydes, and ketones. rsc.orgrsc.org

The reactivity of these boryl nucleophiles is influenced by the substituents on the boron atom and the nature of the electrophile. rsc.org This area of research has expanded the synthetic utility of organoboron compounds, providing new pathways for the construction of complex molecules. researchgate.net

Carbon-Heteroatom Bond Forming Reactions

In addition to forming carbon-carbon bonds, the carbon-boron bond of this compound can be readily transformed into carbon-heteroatom bonds, most notably carbon-oxygen bonds.

Oxidation Reactions of Alkyl Boronic Acids to Alcohols and Other Oxygenates

The oxidation of alkylboronic acids to the corresponding alcohols is a fundamental and widely used transformation in organic synthesis. rsc.org This reaction provides a reliable method to introduce a hydroxyl group with retention of configuration at the carbon center. rsc.org

A variety of oxidizing agents can be employed for this purpose. The most common method involves the use of basic hydrogen peroxide. rsc.org The mechanism proceeds through the formation of a boronate intermediate, followed by migration of the alkyl group from boron to oxygen and subsequent hydrolysis to yield the alcohol. rsc.org

Other reagents, such as sodium perborate, are also effective and can be advantageous in specific cases, for instance, when the boronic ester is situated near an electron-withdrawing group. rsc.org More recently, greener and catalyst-free methods have been developed, utilizing molecular oxygen or air as the oxidant, often under photochemical or microwave-assisted conditions. rsc.orgchemistryviews.org For example, a protocol using UV-A light in the presence of a base like N,N'-diisopropylethylamine (DIPEA) allows for the aerobic oxidation of various alkyl and aryl boronic acids to their corresponding alcohols and phenols in good yields. chemistryviews.org Another environmentally friendly approach uses dimethyl carbonate as a solvent with hydrogen peroxide as the oxidant at room temperature. researchgate.net

The oxidative instability of some boronic acids can be a challenge, but strategies to enhance their stability, such as the formation of boralactones, have been developed. pnas.org

Oxidation MethodOxidantConditionsKey Features
Standard OxidationHydrogen Peroxide/BaseAqueous, basicWidely used, stereospecific. rsc.org
Perborate OxidationSodium PerborateEffective for specific substrates. rsc.org
Photochemical OxidationAir (O₂)UV-A light, base (DIPEA)Catalyst-free, mild conditions. chemistryviews.org
Microwave-Assisted OxidationAir (O₂)Microwave, KOH, DMSORapid, transition-metal-free. rsc.org
Green OxidationHydrogen PeroxideDimethyl Carbonate (solvent)Room temperature, catalyst-free. researchgate.net

Chan-Lam Coupling and Related Cross-Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a powerful copper-promoted or -catalyzed oxidative reaction that forms carbon-heteroatom bonds. acs.orgwikipedia.org This transformation typically couples boronic acids with N-H or O-H containing compounds to generate amines, amides, and ethers. wikipedia.orgorganic-chemistry.org The reaction is renowned for its mild conditions, often proceeding at room temperature and open to the air, which presents an advantage over some palladium-catalyzed methods. acs.orgwikipedia.org

While initially developed for aryl and alkenyl boronic acids, the scope of the Chan-Lam reaction has been extended to include alkylboronic acids. acs.org The engagement of alkylboron reagents, particularly secondary systems like this compound, can be challenging and has been an area of significant methodological development. chemrxiv.orgnih.gov Recent studies suggest that for alkylboronic esters, the mechanism may involve a single-electron process leading to the formation of alkyl radicals, which are then intercepted by copper complexes to forge the new bond. acs.orgacs.org This radical-mediated pathway represents a departure from the traditional two-electron transmetalation-reductive elimination cycle proposed for arylboronic acids. wikipedia.orgacs.org

The ability to form carbon-oxygen bonds using aliphatic alcohols was a significant advancement in Chan-Lam chemistry. acs.org This transformation provides a direct route to ethers from readily available alcohol and boronic acid partners. The coupling is generally achieved under copper catalysis, often using a copper(II) salt like copper(II) acetate (B1210297). The reaction mechanism is believed to proceed through the formation of a copper(III)-alkoxide intermediate which then undergoes reductive elimination to furnish the ether product and a Cu(I) species. wikipedia.org This methodology is applicable to both primary and secondary aliphatic alcohols, making it a relevant pathway for substrates like this compound to react with a tethered alcohol to form cyclic ethers, or with external alcohols in an intermolecular fashion.

The utility of the Chan-Lam reaction is defined by its substrate scope. For alkylboronic acids and their esters, significant progress has been made in developing catalysts that effectively couple these partners with various nucleophiles, particularly amides and amines. nih.gov

Research has demonstrated that copper catalysts can effectively couple a wide array of functionalized primary and secondary alkyl boronic esters with primary amides to form secondary amides, a transformation that avoids common issues like over-alkylation. nih.gov For secondary systems, substrates like cyclopentyl- and cyclohexylboronic acids have been successfully coupled, though sometimes in modest yields, indicating the feasibility for compounds like this compound. nih.gov

The following table illustrates the scope of a copper-catalyzed amidation reaction with various primary and secondary alkyl boronic esters.

Alkyl Boronic Ester SubstrateAmide PartnerProductYield (%)Reference
Cyclohexylboronic acid pinacol (B44631) ester4-FluorobenzamideN-Cyclohexyl-4-fluorobenzamide41 nih.gov
Cyclopentylboronic acid pinacol ester4-FluorobenzamideN-Cyclopentyl-4-fluorobenzamide50 nih.gov
n-Butylboronic acid pinacol esterBenzamideN-Butylbenzamide70 nih.gov
n-Hexylboronic acid pinacol ester4-MethoxybenzamideN-Hexyl-4-methoxybenzamide74 nih.gov
(3-Phenylpropyl)boronic acid pinacol esterBenzamideN-(3-Phenylpropyl)benzamide71 nih.gov

Further studies have expanded the scope to the coupling of secondary benzylic boronic esters with anilines. acs.org These reactions represent rare examples of transition-metal-mediated transformations involving secondary alkylboron reagents. acs.org

Secondary Boronic Ester SubstrateAniline PartnerProductYield (%)Reference
1-Phenylethylboronic acid pinacol esterp-Anisidine4-Methoxy-N-(1-phenylethyl)aniline85 acs.org
1-(4-Chlorophenyl)ethylboronic acid pinacol esterp-AnisidineN-(1-(4-Chlorophenyl)ethyl)-4-methoxyaniline82 acs.org
1-(Naphthalen-2-yl)ethylboronic acid pinacol esterp-Anisidine4-Methoxy-N-(1-(naphthalen-2-yl)ethyl)aniline80 acs.org
1-(Thiophen-3-yl)ethylboronic acid pinacol esterp-Anisidine4-Methoxy-N-(1-(thiophen-3-yl)ethyl)aniline65 acs.org
Intramolecular Coupling of Aliphatic Alcohols with Boronic Acids

Homologation Reactions

Homologation of boronic esters is a powerful strategy for the stereoselective synthesis of more complex molecules. The Matteson homologation is a cornerstone of this chemistry, allowing for a one-carbon extension of the alkyl chain attached to boron. rsc.orguni-saarland.de The reaction typically involves treating a chiral boronic ester with a lithiated halomethane, such as dichloromethyllithium, to generate an α-haloboronic ester with a high degree of diastereoselectivity. uni-saarland.demdpi.com This intermediate then undergoes a stereospecific rearrangement upon reaction with a nucleophile (e.g., a Grignard reagent), where the alkyl group from the nucleophile displaces the halide with inversion of configuration at the carbon center. uni-saarland.de

The generally accepted mechanism involves the initial formation of a boronate complex, which facilitates a 1,2-migration of the boronic ester's organic group to the adjacent carbon, displacing a halide. mdpi.com While much work has focused on arylboronic esters, the protocol was originally developed for and is highly effective with alkyl boronic esters. uni-saarland.de

The table below summarizes results from the Matteson homologation of a phenylboronic ester, illustrating the influence of reaction conditions on yield and stereoselectivity. Such a process would be applicable to the pinacol ester of this compound.

EntryNucleophileConditionsYield of Homologated Ester (%)Enantiomeric Excess (ee %) of Resulting AlcoholReference
1MeMgBrIsolate α-chloro ester first, then add MeMgBr3530 uni-saarland.de
2MeMgBrOne-pot, cool to -78 °C before adding MeMgBr7243 uni-saarland.de
3MeMgBrOne-pot with ZnCl₂ additive7495.3 uni-saarland.de
4EtMgBrOne-pot with ZnCl₂ additive7296.1 uni-saarland.de

Electrophilic Allyl Shifts

Allylboronic esters are valuable reagents, but their direct reaction with many electrophiles is limited due to their low nucleophilicity. core.ac.ukacs.org A powerful strategy to overcome this involves the formation of anionic "ate" complexes. By adding an organolithium reagent to an allylboronic ester, a highly nucleophilic allylboronate complex is formed. core.ac.ukacs.org This "activated" species can then react with a wide array of electrophiles in a highly regio- and stereoselective S_E2′ fashion (an electrophilic substitution with allylic rearrangement). acs.org This process transforms the versatile but often unreactive allylboron group into a potent nucleophile. core.ac.uk

This strategy provides access to complex molecules with stereodefined tertiary and quaternary centers. acs.org The reaction of these activated boronate complexes is not limited to allylboron species but is a general principle for enhancing the nucleophilicity of organoboron compounds.

The scope of this transformation is broad, enabling the introduction of carbon, nitrogen, and halogen-containing functionalities.

Allylboronic EsterElectrophileProduct Moiety IntroducedYield (%)Regioselectivity (γ:α)Reference
(E)-Crotylboronic acid pinacol esterTropylium tetrafluoroborateCycloheptatrienyl85>95:5 acs.org
(E)-Crotylboronic acid pinacol esterBenzodithiolylium tetrafluoroborateBenzodithiolyl81>95:5 acs.org
(E)-Crotylboronic acid pinacol esterEschenmoser's saltDimethylaminomethyl75>95:5 acs.org
(E)-Crotylboronic acid pinacol esterTogni's reagent IITrifluoromethyl (CF₃)59>95:5 core.ac.uk
(E)-Crotylboronic acid pinacol esterSelectfluorFluorine (F)70>95:5 core.ac.uk

Protonolysis and Deuterolysis of the Carbon-Boron Bond

Protonolysis of the carbon-boron bond, often termed protodeboronation, is a reaction where a proton source cleaves the C-B bond, replacing it with a C-H bond. wikipedia.orgwikipedia.org This process is frequently observed as an undesired side reaction in metal-catalyzed cross-couplings, such as the Suzuki reaction, as it consumes the organoboron reagent. wikipedia.org The propensity for protodeboronation depends on the organic substituent, the reaction conditions (e.g., pH, temperature), and the specific proton source. wikipedia.org

The classical protonolysis of trialkylboranes to yield the corresponding alkanes often requires harsh conditions, such as treatment with a carboxylic acid at temperatures exceeding 150 °C, to cleave all three C-B bonds. scispace.com However, the cleavage of the first C-B bond from a boronic acid can occur under milder conditions. scispace.com Mechanistic studies have identified several pathways for this transformation, including general acid-catalyzed and specific base-catalyzed mechanisms. wikipedia.org For certain heteroaromatic boronic acids, a rapid unimolecular fragmentation of a zwitterionic intermediate is responsible for protodeboronation under neutral pH. wikipedia.org

For a simple secondary alkylboronic acid like this compound, protodeboronation represents a potential decomposition pathway, especially in protic solvents or under acidic or basic aqueous conditions, leading to the formation of hexane (B92381). If a deuterated solvent or reagent (e.g., D₂O, Acetic acid-d₄) is used as the proton source, the reaction becomes a deuterolysis, resulting in the stereospecific installation of a deuterium (B1214612) atom where the boron was attached. This makes controlled deuterolysis a useful tool for isotopic labeling. acs.org

Advanced Analytical and Spectroscopic Characterization of Hexan 3 Ylboronic Acid

Mass Spectrometry (MS) for Molecular and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Observation of Boron's Isotopic Pattern

A distinctive feature in the mass spectrometric analysis of any boron-containing compound is the presence of a characteristic isotopic signature. wiley-vch.de Boron naturally exists as two stable isotopes: ¹⁰B (approximately 20% abundance) and ¹¹B (approximately 80% abundance). wiley-vch.de This 1:4 isotopic distribution results in a pair of peaks for any boron-containing ion, separated by approximately 1 Da. acs.org This pattern is a crucial diagnostic tool for confirming the presence of a boron atom within a molecule. acs.orgnih.gov For the molecular ion of Hexan-3-ylboronic acid (C₆H₁₅BO₂), this pattern would be clearly visible, confirming its elemental composition.

Table 1: Predicted Mass Spectrometry Data for the Protonated Molecular Ion [M+H]⁺ of this compound

Ion FormulaIsotope CompositionCalculated Mass (Da)Relative Abundance (%)
[C₆H₁₅¹⁰BO₂+H]⁺Containing ¹⁰B130.1241~25
[C₆H₁₅¹¹BO₂+H]⁺Containing ¹¹B131.1212100

Note: Relative abundance is calculated based on the natural isotopic abundance of Boron (¹⁰B: 20%, ¹¹B: 80%) and Carbon (¹²C: 98.9%, ¹³C: 1.1%). The peak corresponding to the more abundant ¹¹B isotope is set to 100%.

Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS/MS)

Modern analysis of boronic acids frequently employs the coupling of liquid chromatography with mass spectrometry, particularly UHPLC-ESI-MS/MS. rsc.orgresearchgate.net This method is highly effective for the separation and sensitive detection of boronic acids from complex mixtures without requiring prior chemical derivatization. rsc.org

Research on a wide range of boronic acids has demonstrated that chromatographic separation can be successfully achieved on a C18 reversed-phase column (such as an Acquity BEH C18) using a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297). rsc.orgresearchgate.net ESI is a soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net The high sensitivity of this technique allows for detection at very low concentrations, with limits of detection (LOD) often in the range of 0.1 µg for many boronic acids. rsc.orgresearchgate.net The subsequent MS/MS analysis involves selecting the parent ion and fragmenting it to produce a characteristic fragmentation pattern, which is used for unambiguous structural confirmation and quantification. acs.org

Addressing Low Volatility and Thermal Reactions in MS

A significant challenge in the analysis of boronic acids using mass spectrometry techniques that require volatilization, such as gas chromatography-MS (GC-MS), is their low volatility and propensity to undergo thermally induced dehydration. wiley-vch.deacs.org This dehydration reaction often leads to the formation of a cyclic trimer anhydride (B1165640) known as a boroxine (B1236090). acs.org The formation of boroxines can complicate the mass spectrum, making it difficult to identify the true molecular ion of the original compound. researchgate.net

Historically, this issue was circumvented by chemical derivatization, often by reacting the boronic acid with a diol to form a more volatile and thermally stable boronate ester. wiley-vch.deacs.org However, the advent of soft ionization techniques like ESI has largely eliminated the need for such derivatization. nih.gov ESI analysis is performed on a solution, bypassing the need for thermal vaporization and thus minimizing the risk of boroxine formation, which allows for the direct and reliable analysis of underivatized boronic acids like this compound. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of chemically non-equivalent protons in the molecule. The presence of a chiral center at the carbon atom bonded to boron (C3) renders the protons on the adjacent methylene (B1212753) groups (C2 and C4) diastereotopic, meaning they are chemically non-equivalent and would ideally appear as complex multiplets. The chemical shifts are influenced by the proximity to the electropositive boron atom and the hydroxyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Position (Protons)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C1 (CH₃)~0.90Triplet (t)3H
C2 (CH₂)~1.45Multiplet (m)2H
C3 (CH)~2.60Multiplet (m)1H
C4 (CH₂)~1.35Multiplet (m)2H
C5 (CH₂)~1.30Multiplet (m)2H
C6 (CH₃)~0.88Triplet (t)3H
B(OH)₂~4.5-6.0Broad Singlet (br s)2H

Note: These are predicted values based on standard chemical shift ranges for alkyl groups and data from analogous alkylboronic acids. The broad signal for the -OH protons is due to chemical exchange and can vary in position and intensity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the chirality at the C3 position, all six carbon atoms in the hexane (B92381) chain of this compound are chemically non-equivalent. Therefore, six distinct signals are expected in the ¹³C NMR spectrum. The carbon atom directly attached to the boron, known as the ipso-carbon, typically exhibits a broad signal due to quadrupolar relaxation effects from the adjacent boron nucleus and its chemical shift is a key identifier. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~14.1
C2~25.0
C3~35.0 (broad)
C4~31.5
C5~22.6
C6~13.9

Note: Predicted values are based on typical shifts for alkanes and the known effects of a boronic acid functional group. The C3 signal is expected to be broad due to coupling with the boron nucleus.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Boron Environment Analysis

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a primary and indispensable tool for characterizing organoboron compounds like this compound. Due to the ¹¹B nucleus having a nuclear spin of 3/2 and a high natural abundance (80.1%), it provides distinct signals that are highly sensitive to the coordination number and electronic environment of the boron atom.

For this compound, the boron atom is in a trigonal planar (sp² hybridized) state, covalently bonded to one carbon and two oxygen atoms. This environment typically results in a single, broad resonance in the ¹¹B NMR spectrum. The expected chemical shift for alkylboronic acids falls within a characteristic range. sdsu.edu In solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. sdsu.edunih.gov This dehydration process, where three molecules of the boronic acid condense to form a six-membered B₃O₃ ring, results in a distinct downfield shift in the ¹¹B NMR spectrum. nih.govresearchgate.net The observation of a signal around 33 ppm could indicate the presence of the corresponding tri(hexan-3-yl)boroxine. sdsu.edu The precise chemical shift and the equilibrium between the monomeric acid and the boroxine can be influenced by factors such as solvent, concentration, and the presence of water.

Table 1: Expected ¹¹B NMR Chemical Shifts for this compound and its Boroxine

Compound/Species Hybridization Typical Chemical Shift (δ, ppm) Reference
This compound sp² 26 - 31
Tri(hexan-3-yl)boroxine sp² ~33 sdsu.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes. waters.comrsc.org

Reversed-phase HPLC and UPLC are powerful techniques for the separation and quantification of boronic acids. waters.comsielc.com The separation is typically achieved on a C18 stationary phase. rsc.orgrsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. rsc.orgsielc.com The pH of the mobile phase is a critical parameter, as it affects the ionization state of the boronic acid group (pKa values are often around 8-10) and thus its retention characteristics. waters.com

UPLC methods, utilizing smaller particle size columns (e.g., <2 µm), offer significant advantages, including faster analysis times (often under one minute) and improved resolution, which is beneficial for high-throughput screening and reaction monitoring. rsc.orgrsc.org Mass spectrometry (MS) is a common detector coupled with HPLC/UPLC, as it provides mass information that aids in peak identification and can help to distinguish the boronic acid from related impurities or its boroxine. rsc.org Optimized UPLC-MS conditions can minimize the in-source formation of boroxines, which can otherwise complicate data interpretation. rsc.orgrsc.org

Table 2: Typical HPLC/UPLC Conditions for Boronic Acid Analysis

Parameter Condition Purpose Reference
Column Reversed-phase (e.g., Acquity BEH C18) Separation based on hydrophobicity. rsc.orgrsc.org
Mobile Phase A Aqueous buffer (e.g., 10 mM ammonium acetate or phosphate (B84403) buffer) Controls pH and retention. rsc.orgsigmaaldrich.com
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute compounds. rsc.orgsielc.com
Detection UV (214-254 nm), MS Universal detection (UV) and specific identification (MS). rsc.orgsigmaaldrich.com
Flow Rate 0.4 - 1.0 mL/min Optimized for separation efficiency and run time. sigmaaldrich.comresearchgate.net
Column Temp. 25 - 40 °C Affects retention and peak shape. rsc.orgsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for the qualitative analysis of this compound, particularly for monitoring the progress of chemical reactions. lookchem.comunifi.it As many alkylboronic acids are not UV-active, visualization requires the use of specific staining agents. libretexts.org

Two effective colorimetric methods for detecting boronic acids on TLC plates are:

Curcumin (B1669340) Stain : Dipping the developed TLC plate into a solution of curcumin results in the formation of a red-colored boron-curcumin complex where the boronic acid is present. rsc.orgrsc.org This provides a clear visual indication of the spot's location. researchgate.net

Alizarin (B75676) Stain : A method using alizarin involves dipping the TLC plate in an alizarin solution. researchgate.net In the presence of a boronic acid, the alizarin forms a complex that emits a bright yellow-orange fluorescence when viewed under a UV lamp at 366 nm. researchgate.netresearchgate.net This technique is highly sensitive and selective for boronic acids. researchgate.net

Table 3: Comparison of TLC Stains for Boronic Acid Detection

Staining Agent Procedure Observation Reference
Curcumin Dip plate in curcumin solution, then dry. Red to orange spots appear against a yellow background. rsc.orgrsc.org
Alizarin Dip plate in alizarin solution, let dry. Bright yellow-orange fluorescent spots under 366 nm UV light. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgruppweb.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govcdnsciencepub.com While a specific crystal structure for this compound is not publicly available, analysis of related boronic acids allows for an accurate prediction of its likely solid-state architecture. researchgate.net

In the solid state, boronic acids commonly self-assemble through intermolecular hydrogen bonds. researchgate.netnih.gov The most prevalent structural motif is the formation of a centrosymmetric dimer, where two boronic acid molecules are linked by a pair of O—H···O hydrogen bonds between their hydroxyl groups. nih.govcdnsciencepub.com This interaction creates a characteristic eight-membered ring. These dimeric units can then further connect to adjacent dimers through additional hydrogen bonds, forming extended one-dimensional chains or two-dimensional sheets. cdnsciencepub.comresearchgate.net

An alternative solid-state structure arises from the dehydration of the boronic acid to form its cyclic trimeric anhydride, the boroxine. nih.gov This process involves the elimination of three water molecules from three boronic acid molecules and is facilitated by heat or desiccating conditions. nih.govresearchgate.net X-ray diffraction studies on boroxines confirm the formation of a planar, six-membered B₃O₃ ring. researchgate.net Therefore, the solid-state structure of a sample of this compound could be the hydrogen-bonded dimer network, the boroxine, or a mixture of both, depending on the conditions of crystallization and storage.

Table 4: Representative Bond and Interaction Data from Phenylboronic Acid Crystal Structure

Parameter Description Typical Value (Å) Reference
O—H···O Hydrogen Bond Distance between oxygen atoms in the dimeric hydrogen-bonded ring. 2.70 - 2.76 cdnsciencepub.comnih.gov
B—O Bond Length Length of the boron-oxygen single bond in the acid. ~1.37 cdnsciencepub.com
B—C Bond Length Length of the boron-carbon single bond. ~1.56 cdnsciencepub.comcdnsciencepub.com

Elemental Analysis and Thermogravimetric Analysis (TGA) Considerations

Elemental analysis and Thermogravimetric Analysis (TGA) are crucial for confirming the empirical formula and assessing the thermal stability of this compound.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and often boron in a purified sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula, C₆H₁₅BO₂. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 5: Theoretical Elemental Composition of this compound (C₆H₁₅BO₂)

Element Symbol Atomic Mass (g/mol) % Composition
Carbon C 12.011 55.44%
Hydrogen H 1.008 11.63%
Boron B 10.81 8.32%
Oxygen O 15.999 24.61%
Total Molecular Weight 130.00 g/mol 100.00%

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability and identify the temperature at which decomposition or dehydration occurs. grafiati.com Studies on similar compounds, such as cyclohexylboronic acid, have shown stability up to 150°C. A TGA thermogram would reveal the onset temperature of mass loss, which could correspond to the dehydration process to form the boroxine, a characteristic feature of boronic acids. researchgate.net This information is vital for establishing appropriate handling and storage conditions.

Mechanistic Investigations and Computational Studies of Hexan 3 Ylboronic Acid Reactions

Theoretical Approaches to Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving boronic acids. researchgate.netrsc.orgresearchgate.netrsc.org These computational methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.netljmu.ac.uk

For instance, DFT calculations have been instrumental in understanding the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. researchgate.netnih.gov Studies on model systems have mapped out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, by characterizing the corresponding intermediates and transition states. researchgate.net These calculations have helped to differentiate between competing mechanistic pathways, such as those involving different numbers of phosphine (B1218219) ligands on the palladium catalyst or different isomeric forms of the metal center. researchgate.net

In the context of other reactions, such as the visible-light-driven 1,3-boronate rearrangement, computational studies have revealed that light irradiation can overcome high energy barriers that are prohibitive for thermal reactions in the ground state. sioc.ac.cn DFT calculations have also been employed to investigate the protodeboronation of boronic acids, suggesting that a reduction in the entropy of activation in the solid state can facilitate this decomposition pathway. rsc.orgljmu.ac.uk Furthermore, theoretical models have been used to explore the influence of different substituents on the reactivity of boronic acids in their interactions with diols. rsc.org

Table 1: Application of DFT in Studying Alkylboronic Acid Reactions
Reaction TypeKey Insight from DFTSignificance
Suzuki-Miyaura Cross-CouplingCharacterization of the full catalytic cycle, including intermediates and transition states. researchgate.netEnables differentiation between competing mechanistic pathways and optimization of catalysts. researchgate.net
1,3-Boronate RearrangementVisible light irradiation overcomes a high energy barrier, enabling the reaction. sioc.ac.cnExpands the scope of boronate rearrangements to photochemically driven processes. sioc.ac.cn
ProtodeboronationSolid-state reactions can be facilitated by a reduced entropy of activation. rsc.orgljmu.ac.ukProvides a mechanistic basis for the observed decomposition of neat boronic acids. rsc.org
Interaction with DiolsThe electronegativity of R-groups on the boronic acid influences reactivity. rsc.orgAids in the design of boronic acid-based sensors. rsc.org

Elucidation of Rate-Determining Steps and Reaction Intermediates

In the Suzuki-Miyaura cross-coupling, for example, the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium catalyst, is often considered a crucial and potentially rate-limiting phase. researchgate.netacs.orgresearchgate.net Computational and experimental studies have identified various intermediates in this process, including arylpalladium(II) boronate complexes. acs.org Two distinct intermediates, a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex, have been characterized, each leading to the cross-coupled product through different mechanistic pathways. acs.org The formation and stability of these intermediates are influenced by factors such as ligand concentration. acs.org

In other reactions, such as the oxidation of boronic acids, the rate-limiting step is believed to be the 1,2-shift of the carbon atom from boron to an oxygen atom. chemrxiv.org Computational analyses have shown that the stability of the transition state for this step is influenced by the electronic environment around the boron atom. chemrxiv.org For Rh(III)-catalyzed carboamination reactions, mechanistic investigations suggest that the migratory insertion of an alkene into the Rh-aryl bond is the turnover-limiting step. chemrxiv.org

The characterization of reaction intermediates is often challenging due to their transient nature. However, techniques like NMR spectroscopy have been successfully used to identify transient intermediates in the transmetalation step of the Suzuki-Miyaura reaction. researchgate.net

Table 2: Rate-Determining Steps and Intermediates in Alkylboronic Acid Reactions
ReactionProposed Rate-Determining StepIdentified/Proposed IntermediatesSupporting Evidence
Suzuki-Miyaura Cross-CouplingTransmetalation researchgate.netacs.orgresearchgate.netArylpalladium(II) boronate complexes (tri- and tetra-coordinate) acs.orgDFT calculations, researchgate.net kinetic analysis, acs.org NMR spectroscopy researchgate.net
Oxidation of Boronic Acids1,2-shift of carbon from boron to oxygen chemrxiv.orgTetrahedral intermediate with hydrogen peroxide chemrxiv.orgComputational analyses chemrxiv.org
Rh(III)-Catalyzed CarboaminationAlkene migratory insertion chemrxiv.orgRh(III) intermediate after insertion chemrxiv.orgKinetic isotope effect studies chemrxiv.org

Stereochemical Outcomes and Chiral Induction in Transformations Involving Alkyl Boronic Acids

The stereochemical outcome of reactions involving chiral alkylboronic acids is of paramount importance, particularly in the synthesis of enantiomerically enriched compounds. nih.govresearchgate.net Many transformations of alkylboronic esters have been shown to proceed with high stereospecificity, allowing for the transfer of chirality from the starting material to the product. nih.govrsc.org

For example, the boron-to-zinc transmetalation of chiral secondary organoboronic esters has been demonstrated to occur with retention of stereochemistry. nih.gov The resulting chiral secondary alkylzinc reagents are configurationally stable and can participate in further stereospecific reactions. nih.gov Similarly, the amination of secondary boronic esters using lithiated alkoxy amines proceeds with complete retention of configuration, consistent with a 1,2-metallate rearrangement. rsc.org

Chiral induction, where a chiral catalyst or auxiliary controls the stereochemistry of a reaction, is another critical aspect. In copper-hydride (CuH) catalyzed reactions, the use of chiral ligands allows for precise control over the stereochemical outcome through regio- and enantioselective hydrocupration of olefins, followed by stereospecific trapping with electrophiles. beilstein-journals.org The absolute stereochemistry of the products is often dictated by the specific chiral ligand employed. beilstein-journals.org

Mechanistic investigations have revealed key factors that control these stereochemical outcomes. For instance, in some reactions, maintaining a very low temperature is essential to prevent the racemization of configurationally labile intermediates. beilstein-journals.org The nature of the supporting ligands also plays a crucial role in stabilizing chiral organometallic species and influencing the stereochemical course of the reaction. beilstein-journals.org

Understanding Transition State Geometries and Electronic Effects

The geometry and electronic properties of the transition state play a decisive role in determining the rate and selectivity of a reaction. nih.gov Computational studies have provided invaluable insights into the transition state structures of various reactions involving boronic acids.

In the oxidation of boronic acids, for example, the transition state involves a concerted mechanism where the 1,2-shift from boron to oxygen occurs simultaneously with the cleavage of the oxygen-oxygen bond. chemrxiv.org The geometry of this transition state is such that an empty p-orbital develops on the boron atom. The stability of this developing p-orbital, and thus the rate of the reaction, is influenced by conjugative interactions with adjacent oxygen lone pairs. chemrxiv.org

In the context of protodeboronation, DFT calculations have identified different transition state structures for the reaction mediated by water or by another boronic acid molecule. rsc.orgljmu.ac.uk These calculations have highlighted the importance of a six-membered ring transition state in lowering the activation energy. rsc.orgljmu.ac.uk

Future Research Directions and Challenges in Hexan 3 Ylboronic Acid Chemistry

Development of Highly Selective and Efficient Synthetic Methods for Alkyl Boronic Acids

While numerous methods exist for the synthesis of alkylboronic acids, the development of highly selective and efficient protocols remains a significant challenge. wiley-vch.deorganic-chemistry.org Future research will likely focus on the following areas:

Catalytic Borylation of Unactivated C(sp³)-H Bonds: Direct borylation of C-H bonds is an atom-economical approach to synthesizing alkylboronic acids. While progress has been made in the borylation of activated C-H bonds, the selective borylation of unactivated C(sp³)-H bonds in complex molecules remains a major hurdle. Future efforts will likely concentrate on the design of new catalysts that can achieve high regioselectivity and stereoselectivity.

Stereoselective Synthesis: The synthesis of enantiomerically enriched alkylboronic acids is crucial for applications in asymmetric synthesis. nih.gov Current methods, such as the hydroboration of alkenes with chiral boranes, often have limitations in terms of substrate scope and enantioselectivity. wiley-vch.de The development of new catalytic asymmetric methods for the synthesis of chiral alkylboronic acids, including hexan-3-ylboronic acid, is a high-priority research area.

Novel Boron Sources: The majority of current methods utilize bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. organic-chemistry.org While effective, the development of alternative, more cost-effective, and environmentally friendly boronating reagents would be beneficial. Research into the use of other diboron (B99234) reagents or even boric acid itself as the boron source could lead to more sustainable synthetic routes. sigmaaldrich.com

Expanding the Substrate Scope and Functional Group Tolerance in Catalytic Transformations

This compound and other alkylboronic acids are valuable coupling partners in a variety of catalytic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com However, expanding the scope of these reactions to include a wider range of substrates and functional groups is an ongoing challenge.

Key areas for future research include:

Coupling of Secondary and Tertiary Alkylboronic Acids: The cross-coupling of secondary and tertiary alkylboronic acids is often challenging due to competing β-hydride elimination. Developing new catalyst systems that can suppress this side reaction and efficiently couple sterically hindered alkyl groups is a critical area of research.

C-N and C-O Bond Formation: While C-C bond formation using alkylboronic acids is well-developed, methods for the catalytic formation of C-N and C-O bonds are less established. acs.org The development of efficient Chan-Lam and Buchwald-Hartwig type couplings for alkylboronic acids would significantly expand their synthetic utility.

Tolerance of Sensitive Functional Groups: Many catalytic reactions involving alkylboronic acids are sensitive to the presence of certain functional groups. Improving the functional group tolerance of these reactions will be essential for their application in the synthesis of complex molecules, such as pharmaceuticals and natural products. organic-chemistry.orgsemanticscholar.org

Rational Design of Catalytic Systems for Alkylboronic Acid Activation

The activation of the C-B bond in alkylboronic acids is a key step in many catalytic transformations. nih.gov The rational design of new catalytic systems that can efficiently and selectively activate this bond is crucial for advancing the field.

Future research directions in this area include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of alkyl radicals from alkylboronic acids under mild conditions. semanticscholar.orgnih.govresearchgate.net Further exploration of this strategy, including the development of new photocatalysts and the investigation of novel reaction pathways, holds great promise for the activation of this compound. rsc.org

Lewis Acid/Base Catalysis: The use of Lewis acids or bases to activate alkylboronic acids has been shown to be an effective strategy. researchgate.netnih.gov The design of new, highly active, and selective Lewis acid or base catalysts could lead to the development of novel transformations of alkylboronic acids.

Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into the mechanisms of catalytic reactions involving alkylboronic acids. rsc.org The use of these tools to guide the rational design of new catalysts and to predict their reactivity will be increasingly important in the future.

Integration of this compound into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov The integration of this compound and other alkylboronic acids into MCRs is a promising area for future research.

Petasis-type Reactions: The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds. nih.govacs.org Expanding the scope of the Petasis reaction to include a wider range of alkylboronic acids, such as this compound, and developing enantioselective variants are important research goals.

Ugi and Passerini Reactions: The Ugi and Passerini reactions are four-component and three-component reactions, respectively, that are widely used for the synthesis of peptidomimetics and other complex molecules. nih.govunimi.it Developing methods to incorporate alkylboronic acids into these reactions would provide access to a diverse range of novel structures.

Cascade Reactions: Designing cascade reactions that involve the in situ formation of an alkylboronic acid followed by its participation in a multicomponent reaction is another exciting avenue for future research. This approach could lead to the development of highly efficient and convergent synthetic strategies.

Green Chemistry Aspects and Sustainable Practices in Alkylboronic Acid Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. rsc.org Applying these principles to the synthesis and application of this compound and other alkylboronic acids is a critical challenge for the future.

Key areas for focus include:

Use of Renewable Feedstocks: Developing synthetic routes to alkylboronic acids from renewable feedstocks, such as biomass, would significantly improve their sustainability.

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a key goal of green chemistry. rsc.org Developing solvent-free or aqueous methods for the synthesis and transformation of alkylboronic acids would reduce their environmental impact.

Catalyst Recycling: The development of recyclable catalysts for reactions involving alkylboronic acids is essential for improving the economic and environmental viability of these processes. organic-chemistry.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a fundamental principle of green chemistry. mdpi.com Multicomponent reactions are particularly well-suited to achieving this goal. rsc.org

Below is a data table summarizing research findings related to the catalytic transformations of alkylboronic acids.

Catalyst SystemReaction TypeSubstrate ScopeKey Findings
Pd-catalysisBorylation of primary alkyl bromidesWide range of functional groups on the alkyl bromideOffers complete selectivity in the presence of a secondary bromide. organic-chemistry.org
Ir-catalysisHydroboration of alkenesTerminal and internal aliphatic alkenesAddition of the boron atom to the terminal carbon with >99% selectivity. organic-chemistry.org
Ni-catalysisArylboration of alkenesSubstituted alkenes, aryl bromidesProduces tertiary or quaternary carbons with controlled stereoselectivity. organic-chemistry.org
Cu-catalysisAsymmetric β-boration of α,β-unsaturated estersα,β-unsaturated estersHigh enantioselectivities and yields. organic-chemistry.org
Co-catalysisHydroboration of acrylatesα-alkyl- and α-aryl- acrylatesHighly regio- and enantioselective, producing β-borylated propionates. organic-chemistry.org
Visible-light photoredox catalysis with Lewis baseRadical addition to electron-deficient olefinsWide range of alkyl boronic esters and aryl/alkyl boronic acidsForms C-C coupled products in a redox-neutral fashion. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.